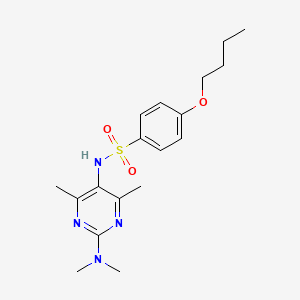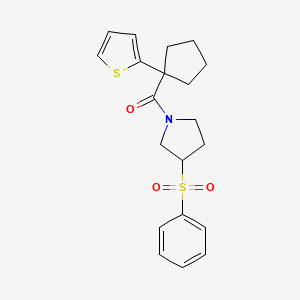
3-Bromo-2'-iso-propylbiphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2'-iso-propylbiphenyl is a chemical compound with the molecular formula C15H15Br. It is a halogenated biphenyl derivative that has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 3-Bromo-2'-iso-propylbiphenyl is not fully understood. However, it is believed to act as a photoinduced electron transfer (PET) probe, which can interact with DNA and RNA through hydrogen bonding and pi-pi stacking interactions. It has also been shown to undergo reversible photoisomerization, which may play a role in its biological activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to have low toxicity and is not mutagenic or carcinogenic. It has also been shown to have antioxidant activity and may have potential as a therapeutic agent for the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-Bromo-2'-iso-propylbiphenyl is its versatility as a starting material for the synthesis of other biologically active compounds. It is also relatively easy to synthesize and purify. However, one of the limitations of using this compound in lab experiments is its potential for photodegradation, which may affect its stability and reproducibility.
Zukünftige Richtungen
There are several future directions for the study of 3-Bromo-2'-iso-propylbiphenyl. One potential direction is the development of new synthetic methods for the preparation of this compound and its derivatives. Another direction is the investigation of its potential as a therapeutic agent for the treatment of oxidative stress-related diseases. Additionally, further studies are needed to fully understand its mechanism of action and its interactions with DNA and RNA. Finally, its potential applications in OLEDs and liquid crystals should be explored further.
Conclusion:
In conclusion, this compound is a versatile and potentially useful chemical compound that has been extensively studied for its potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential applications and to develop new synthetic methods for its preparation.
Synthesemethoden
The synthesis of 3-Bromo-2'-iso-propylbiphenyl involves the bromination of 2'-iso-propylbiphenyl using a brominating agent such as N-bromosuccinimide (NBS) or bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under reflux conditions in a solvent such as dichloromethane or chloroform. The product is then purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
3-Bromo-2'-iso-propylbiphenyl has been used in various scientific research applications, including as a fluorescent probe for the detection of DNA damage, as a ligand for the synthesis of metal complexes, and as a starting material for the synthesis of other biologically active compounds. It has also been studied for its potential use in organic light-emitting diodes (OLEDs) and as a building block for the synthesis of liquid crystals.
Eigenschaften
IUPAC Name |
1-bromo-3-(2-propan-2-ylphenyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Br/c1-11(2)14-8-3-4-9-15(14)12-6-5-7-13(16)10-12/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHOABIHGPWTFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2506550.png)
![4-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)pyrido[3,4-d]pyrimidine](/img/structure/B2506554.png)
![N-[2-(tert-butylsulfanyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2506556.png)
![ethyl 1-(3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2506557.png)

![8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-[3-(1-phenyltetrazol-5-yl)sulfanylpropyl]purine-2,6-dione](/img/no-structure.png)



![3'-(3,4-Dichlorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2506565.png)



